molecular formula C29H35N5O6 B3362281 2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide CAS No. 96996-50-8

2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide

Cat. No.: B3362281
CAS No.: 96996-50-8
M. Wt: 549.6 g/mol
InChI Key: BHINEHROXMLHMV-UHFFFAOYSA-N
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Description

2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[117102,1104,9015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, hydroxy, and methoxy groups

Mechanism of Action

Target of Action

Cyanosafracin B is a precursor molecule used in the synthesis of Ecteinascidin ET-743 . Ecteinascidin ET-743, also known as Trabectedin, is a DNA binding agent . It interacts with the minor groove of DNA, forming DNA adducts on the N2 position of guanine . This interaction with DNA and its subsequent effects on transcription factors and DNA-binding proteins make it a potent antitumor agent .

Mode of Action

The mode of action of Cyanosafracin B is primarily through its derivative, Ecteinascidin ET-743. Two of the three fused rings of the Ecteinascidin molecule are involved in binding to the minor groove of DNA, causing the DNA to bend towards the major groove . The third ring is known to interact with different transcription factors and DNA-binding proteins . This interaction disrupts the normal functioning of these proteins, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Its derivative, ecteinascidin et-743, is known to interfere with the cell cycle, particularly the g2 phase . This unique activity contrasts with other alkylating agents that are generally active in the S phase .

Pharmacokinetics

It is known that cyanosafracin b is used as a starting material for the synthesis of ecteinascidin et-743 . The latter is prepared synthetically, suggesting that Cyanosafracin B undergoes significant chemical modifications to improve its bioavailability and therapeutic efficacy .

Result of Action

The primary result of Cyanosafracin B’s action, through its derivative Ecteinascidin ET-743, is the inhibition of tumor cell proliferation . By interacting with DNA and disrupting the normal functioning of transcription factors and DNA-binding proteins, Ecteinascidin ET-743 induces cell cycle arrest and apoptosis, leading to the death of tumor cells .

Action Environment

The action of Cyanosafracin B is influenced by the environment in which it is produced and used. Cyanosafracin B is obtained through the fermentation of the bacteria Pseudomonas fluorescens . The conditions of this fermentation process, such as temperature, pH, and nutrient availability, can influence the yield and quality of Cyanosafracin B. Once synthesized into Ecteinascidin ET-743, the drug’s stability, efficacy, and action can be affected by various factors, including the patient’s metabolic state, the presence of other drugs, and the characteristics of the tumor cells themselves .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide can be achieved through a series of chemical reactions involving the cyanoacetylation of amines. This process typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve solvent-free reactions or the use of specific catalysts to enhance the yield and purity of the final product. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide undergoes various types of chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide has several scientific research applications:

Properties

IUPAC Name

2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5O6/c1-12-7-15-8-17-19(10-30)34-18(23(33(17)4)21(15)25(36)27(12)39-5)9-16-22(20(34)11-32-29(38)14(3)31)26(37)28(40-6)13(2)24(16)35/h7,14,17-20,23,36H,8-9,11,31H2,1-6H3,(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHINEHROXMLHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)C#N)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide
Reactant of Route 3
2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide
Reactant of Route 4
2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide
Reactant of Route 5
2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide

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